molecular formula C6H3FINO2 B6230963 2-fluoro-3-iodopyridine-4-carboxylic acid CAS No. 1803819-34-2

2-fluoro-3-iodopyridine-4-carboxylic acid

Cat. No.: B6230963
CAS No.: 1803819-34-2
M. Wt: 267.00 g/mol
InChI Key: APUPFQOLZXACNZ-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodopyridine-4-carboxylic acid is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of both fluorine and iodine atoms on the pyridine ring, along with a carboxylic acid functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-iodopyridine-4-carboxylic acid typically involves the fluorination and iodination of pyridine derivatives. One common method includes the reaction of 3-iodopyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodopyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-fluoro-3-substituted pyridine-4-carboxylic acids.

    Coupling: Formation of biaryl or alkyne-substituted pyridine derivatives.

    Oxidation/Reduction: Formation of carboxylates or alcohols, respectively.

Scientific Research Applications

2-Fluoro-3-iodopyridine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-3-iodopyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-iodopyridine-3-carboxylic acid
  • 2-Fluoro-3-bromopyridine
  • 2-Fluoro-3-chloropyridine

Uniqueness

2-Fluoro-3-iodopyridine-4-carboxylic acid is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring, which can influence its reactivity and biological activity. The presence of the carboxylic acid group also provides additional functionalization possibilities, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1803819-34-2

Molecular Formula

C6H3FINO2

Molecular Weight

267.00 g/mol

IUPAC Name

2-fluoro-3-iodopyridine-4-carboxylic acid

InChI

InChI=1S/C6H3FINO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11)

InChI Key

APUPFQOLZXACNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)I)F

Purity

95

Origin of Product

United States

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